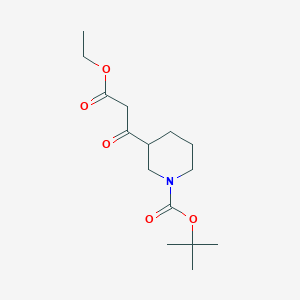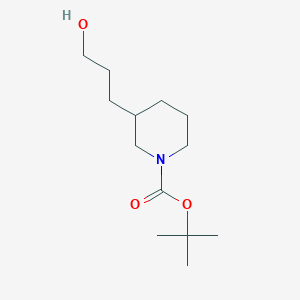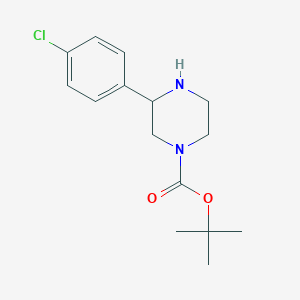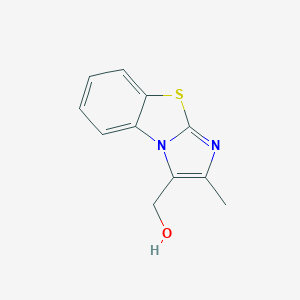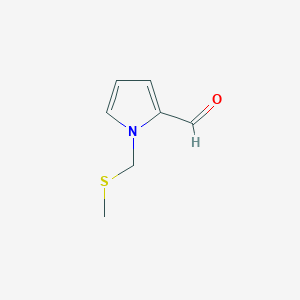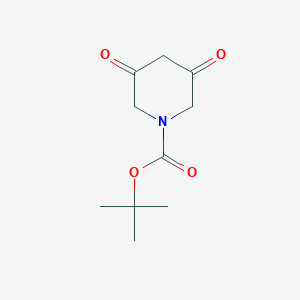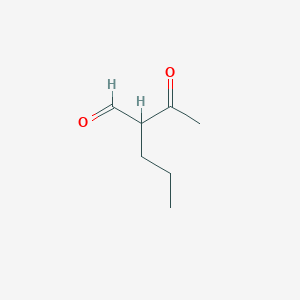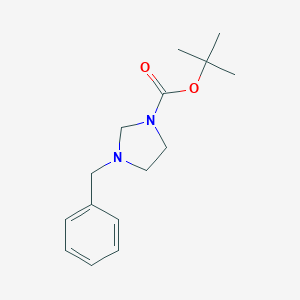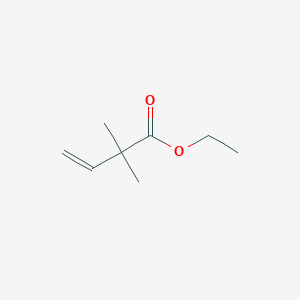
1-Boc-3-hydroxypiperidine
概要
説明
1-Boc-3-hydroxypiperidine, also known as 1-Boc-3-piperidinol or tert-Butyl 3-hydroxy-1-piperidinecarboxylate, is a compound with the empirical formula C10H19NO3 . It is an important intermediate in the synthesis of various pharmaceuticals .
Synthesis Analysis
The synthesis of (S)-N-Boc-3-hydroxypiperidine is mainly achieved by the asymmetric reduction catalyzed by ketoreductase coupled with glucose dehydrogenase . Another method involves the use of an ®-specific carbonyl reductase from Candida parapsilosis, which catalyzes asymmetric reduction to produce (S)-N-Boc-3-hydroxypiperidine .
Molecular Structure Analysis
The molecular weight of 1-Boc-3-hydroxypiperidine is 201.26 . The molecular formula is C10H19NO3 .
Chemical Reactions Analysis
1-Boc-3-hydroxypiperidine has been used as a reactant for the synthesis of piperidinyl and pyrrolidinyl butyrates . It has also been used for the synthesis of constrained (-)-S-adenosyl-L-homocysteine (SAH) analogs as DNA methyltransferase inhibitors .
Physical And Chemical Properties Analysis
科学的研究の応用
Synthesis of Piperidinyl and Pyrrolidinyl Butyrates
“1-Boc-3-hydroxypiperidine” is commonly used as a reactant in the synthesis of piperidinyl and pyrrolidinyl butyrates . These compounds are important due to their potential pharmacological activities. Piperidinyl butyrates, for instance, have been studied for their role as inhibitors of certain enzymes, which can be useful in the treatment of diseases like Alzheimer’s.
DNA Methyltransferase Inhibitors
Another significant application of 1-Boc-3-hydroxypiperidine is in the synthesis of constrained (-)-S-adenosyl-L-homocysteine (SAH) analogs . These analogs act as inhibitors of DNA methyltransferases, enzymes that play a crucial role in epigenetic regulation. By inhibiting these enzymes, researchers can study the effects of epigenetic modifications on gene expression and disease progression.
Pharmaceutical Intermediates
The compound serves as an intermediate in the pharmaceutical industry . Its role is pivotal in the development and manufacturing of various drugs. As an intermediate, it can undergo further chemical transformations to become an active pharmaceutical ingredient (API) or a part of one.
Research in Neurodegenerative Diseases
Due to its involvement in the synthesis of enzyme inhibitors, 1-Boc-3-hydroxypiperidine is also relevant in neurodegenerative disease research . Compounds derived from it can be used to study the pathology of diseases like Parkinson’s and Alzheimer’s, potentially leading to new therapeutic approaches.
Chemical Biology Probes
In chemical biology, 1-Boc-3-hydroxypiperidine-derived probes can be used to investigate biological systems . These probes can help in understanding the interaction between small molecules and biological targets, which is essential for drug discovery and development.
作用機序
Target of Action
1-Boc-3-hydroxypiperidine is a key pharmaceutical intermediate used in the synthesis of several biologically active compounds . It has been used in the preparation of antagonists of the human P2X7 receptor and selective irreversible inhibitors for Bruton’s tyrosine kinase . These targets play crucial roles in cellular signaling and immune response.
Mode of Action
The exact mode of action of 1-Boc-3-hydroxypiperidine depends on the final compound it is used to synthesize. For instance, when used to synthesize inhibitors for Bruton’s tyrosine kinase (BTK), it contributes to the inhibition of BTK, a key player in B-cell development and activation .
Biochemical Pathways
1-Boc-3-hydroxypiperidine is involved in the synthesis of various compounds that can affect multiple biochemical pathways. For example, BTK inhibitors can affect B-cell receptor signaling pathway, leading to the modulation of the immune response .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties would largely depend on the final compound that 1-Boc-3-hydroxypiperidine is used to synthesize .
Result of Action
The molecular and cellular effects of 1-Boc-3-hydroxypiperidine are seen through the action of the final compounds it helps synthesize. For instance, in the case of BTK inhibitors, the inhibition of BTK can lead to decreased activation of B-cells, which can be beneficial in conditions where B-cell activity is detrimental, such as certain types of lymphomas .
Action Environment
The action, efficacy, and stability of 1-Boc-3-hydroxypiperidine and its resultant compounds can be influenced by various environmental factors. These can include temperature, pH, and the presence of other compounds or enzymes. Specific details would depend on the final compound and its specific environment of action .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
tert-butyl 3-hydroxypiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3/c1-10(2,3)14-9(13)11-6-4-5-8(12)7-11/h8,12H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIJXHKXIOCDSEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40337963 | |
| Record name | 1-Boc-3-hydroxypiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40337963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Boc-3-hydroxypiperidine | |
CAS RN |
85275-45-2 | |
| Record name | 1-Boc-3-hydroxypiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40337963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 3-hydroxypiperidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details











Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the different synthetic approaches for (S)-1-Boc-3-hydroxypiperidine and how do they compare?
A1: Several methods exist for synthesizing (S)-1-Boc-3-hydroxypiperidine:
- Baker's Yeast: This approach uses Baker's yeast as a biocatalyst for enantioselective reduction. It offers a cost-effective and environmentally friendly option. []
- Ketoreductase Enzyme: This method utilizes a purified ketoreductase enzyme, resulting in high chiral selectivity and a significantly reduced reaction time. []
- Microbial Cells: This strategy employs specific microbial cells for biocatalytic synthesis. []
- Chiral Resolution: This method involves synthesizing the racemic mixture followed by resolution with a chiral resolving agent like (2S,3S)-N-(4-chlorophenyl)-2,3-dihydroxy-succinamic acid, a derivative of D-tartaric acid. []
- Chiral Starting Material: This approach utilizes (R)-glyceraldehyde acetonide as a chiral starting material and proceeds through a series of reactions, including Wittig reaction, reduction, deprotection, and ring closing. []
Q2: What is a significant application of (S)-1-Boc-3-hydroxypiperidine in drug synthesis?
A2: (S)-1-Boc-3-hydroxypiperidine serves as a crucial building block in the synthesis of Ibrutinib []. It reacts with a pyrazolopyrimidine derivative via a Mitsunobu reaction to form a key intermediate in Ibrutinib synthesis. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-Butyl 2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate](/img/structure/B153186.png)
